5-HT1A Receptor Antagonism: Superior Potency of Ethyl 4-aminocyclohexanecarboxylate Versus Ketanserin and Ritanserin
Ethyl 4-aminocyclohexane-1-carboxylate, mixture of diastereomers (ECA), demonstrates 5-HT1A receptor antagonism in vitro with a profile that is more potently active than other tested antagonists including ketanserin and ritanserin .
| Evidence Dimension | 5-HT1A receptor antagonistic activity (in vitro potency profile) |
|---|---|
| Target Compound Data | More potently active profile |
| Comparator Or Baseline | Ketanserin; Ritanserin (both: less potent antagonistic activity) |
| Quantified Difference | More potently active than both comparators |
| Conditions | In vitro 5-HT1A receptor antagonism assay |
Why This Matters
This direct potency advantage over established 5-HT1A antagonists supports the selection of ethyl 4-aminocyclohexanecarboxylate as a preferred starting point for serotonergic drug discovery programs.
